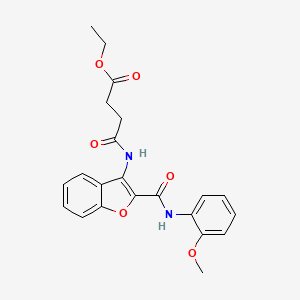

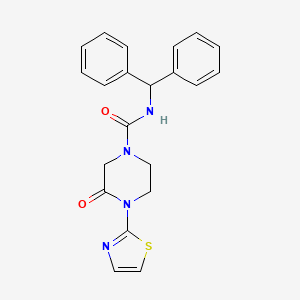

![molecular formula C20H20N4S4 B2603300 3-[[4-[(2-硫代亚甲基-1,3-苯并噻唑-3-基)甲基]哌嗪-1-基]甲基]-1,3-苯并噻唑-2-硫酮 CAS No. 86370-21-0](/img/structure/B2603300.png)

3-[[4-[(2-硫代亚甲基-1,3-苯并噻唑-3-基)甲基]哌嗪-1-基]甲基]-1,3-苯并噻唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is a hybrid compound consisting of isothiazole and piperazine moieties . It is used as a reactant in the synthetic preparation of atypical antipsychotic drugs .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The structures of these derivatives were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .科学研究应用

Antibacterial Activity

The synthesized derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole were evaluated for their antibacterial properties. Notably, one of the compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL. However, it’s essential to consider Lipinski’s rule of five (RO5) compliance, as one compound with RO5 violations exhibited almost no antibacterial activity .

Antitubercular Compounds

Recent synthetic developments have focused on benzothiazole-based antitubercular compounds. Investigating the inhibitory concentrations of newly synthesized molecules compared to standard reference drugs provides valuable insights into their potential efficacy against tuberculosis .

Anti-Inflammatory and Analgesic Properties

Derivatives of benzothiazole, including those with 3-(piperazin-1-yl)-1,2-benzothiazole scaffolds, have been evaluated for anti-inflammatory and analgesic effects. These compounds were tested using experimental models to assess their potential therapeutic benefits .

Dopamine and Serotonin Antagonists

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists. These compounds find use as antipsychotic drug substances, highlighting their relevance in mental health research and treatment .

Bioactive Scaffold

The isothiazole ring within this compound can serve as a bioactive scaffold or pharmacophore. Researchers explore its potential in drug discovery and development, leveraging its structural features for targeted interactions with biological receptors .

Other Biological Activities

Piperazine derivatives, including those containing the 3-(piperazin-1-yl)-1,2-benzothiazole core, exhibit a wide range of biological activities. These include antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic effects. Investigating these diverse properties contributes to our understanding of their pharmacological potential .

未来方向

属性

IUPAC Name |

3-[[4-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4S4/c25-19-23(15-5-1-3-7-17(15)27-19)13-21-9-11-22(12-10-21)14-24-16-6-2-4-8-18(16)28-20(24)26/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGWXBNPDNLAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C3=CC=CC=C3SC2=S)CN4C5=CC=CC=C5SC4=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-[(2-Sulfanylidene-1,3-benzothiazol-3-yl)methyl]piperazin-1-yl]methyl]-1,3-benzothiazole-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

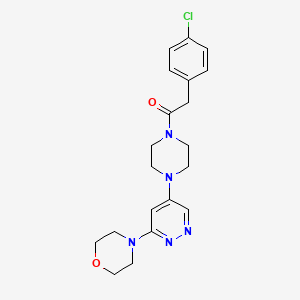

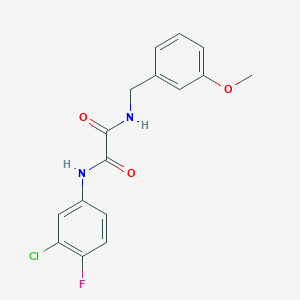

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)

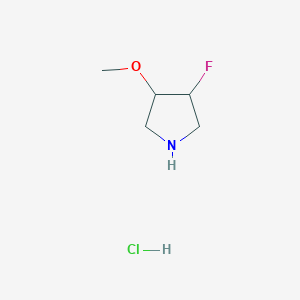

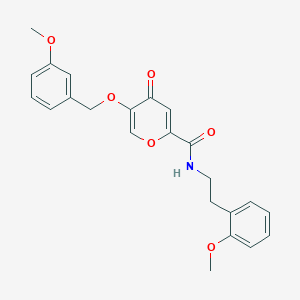

![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)

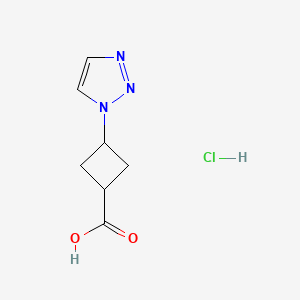

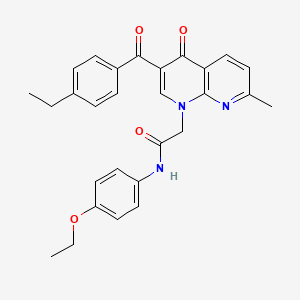

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)